molecular formula C17H15N3O2 B2986041 2-[(6-Methyl-4-phenylquinazolin-2-yl)amino]acetic acid CAS No. 333749-21-6

2-[(6-Methyl-4-phenylquinazolin-2-yl)amino]acetic acid

Cat. No.: B2986041
CAS No.: 333749-21-6
M. Wt: 293.326
InChI Key: HZDXKIPWPBDGTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-Methyl-4-phenylquinazolin-2-yl)amino]acetic acid is a synthetic organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazoline core with a phenyl and methyl substitution, along with an aminoacetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Methyl-4-phenylquinazolin-2-yl)amino]acetic acid typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and a suitable aldehyde or ketone.

    Substitution Reactions: The phenyl and methyl groups are introduced through substitution reactions using appropriate reagents and catalysts.

    Aminoacetic Acid Moiety Addition: The aminoacetic acid moiety is attached via an amide bond formation, often using coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(6-Methyl-4-phenylquinazolin-2-yl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazolines .

Scientific Research Applications

2-[(6-Methyl-4-phenylquinazolin-2-yl)amino]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-Methyl-4-phenylquinazolin-2-yl)amino]acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Other quinazoline derivatives include gefitinib, erlotinib, and lapatinib, which are known for their anticancer activities.

    Indole Derivatives: Compounds like indole-3-acetic acid and its derivatives share some structural similarities and biological activities.

Uniqueness

2-[(6-Methyl-4-phenylquinazolin-2-yl)amino]acetic acid is unique due to its specific substitution pattern and the presence of the aminoacetic acid moiety, which may confer distinct biological activities and therapeutic potential .

Properties

IUPAC Name

2-[(6-methyl-4-phenylquinazolin-2-yl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-11-7-8-14-13(9-11)16(12-5-3-2-4-6-12)20-17(19-14)18-10-15(21)22/h2-9H,10H2,1H3,(H,21,22)(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDXKIPWPBDGTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.